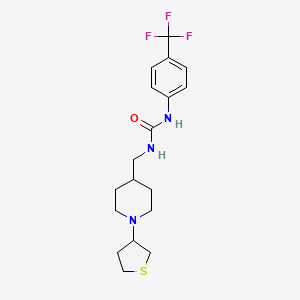

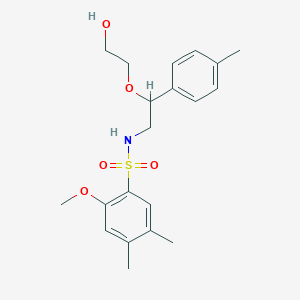

1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H24F3N3OS and its molecular weight is 387.47. The purity is usually 95%.

BenchChem offers high-quality 1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibitors of Human and Murine Soluble Epoxide Hydrolase

1,3-Disubstituted ureas with a piperidyl moiety, similar in structure to the specified compound, have been synthesized and studied as inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors have shown improvements in pharmacokinetic parameters and potency compared to previous sEH inhibitors. For example, one of the novel sEH inhibitors demonstrated a 1000-fold increase in potency compared to morphine in reducing hyperalgesia in an inflammatory pain model (Rose et al., 2010).

Novel Acetylcholinesterase Inhibitors

A series of ureas with linear ethoxyethyl chains, designed for greater conformational flexibility, were synthesized and assessed for antiacetylcholinesterase activity. These compounds displayed high inhibitory activities, suggesting their potential use in optimizing interactions with enzyme hydrophobic binding sites (Vidaluc et al., 1995).

Synthesis of 2,2- and 2,6-Diarylpiperidines

2-Aryltetrahydropyridines, after conversion to N'-aryl urea derivatives, underwent metalation leading to the formation of 2,2- and 2,6-diarylpiperidines. This process involved intramolecular nucleophilic attack, resulting in a range of polysubstituted piperidine derivatives, demonstrating the compound's relevance in organic synthesis (Tait et al., 2015).

Development of Functionalized Heterocycles

The reaction of certain compounds with primary aromatic amines and secondary aliphatic amines, including piperidine, resulted in the formation of various thiophene and amide derivatives. This process highlights the utility of these compounds in the preparation of functionalized heterocycles (Kabirifard et al., 2015).

Catalysis in Biginelli Reaction

A piperidinium triflate, related in structure to the specified compound, efficiently catalyzed the synthesis of biopertinent hydropyrimidines from respective aldehyde, β-dicarbonyl, and urea/thiourea building blocks. This showcases the compound's potential role in catalysis (Ramalingan et al., 2010).

Propriétés

IUPAC Name |

1-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F3N3OS/c19-18(20,21)14-1-3-15(4-2-14)23-17(25)22-11-13-5-8-24(9-6-13)16-7-10-26-12-16/h1-4,13,16H,5-12H2,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUCICPZXSRYDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3010936.png)

![2-Chloro-1-[5-methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one](/img/structure/B3010940.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010944.png)

![2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride](/img/structure/B3010950.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3010954.png)

![1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3010955.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3010956.png)